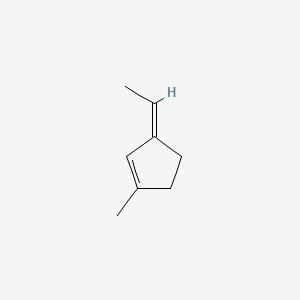

3-Ethylidene-1-methylcyclopentene

Description

Overview of Cyclopentene (B43876) Derivatives in Organic Chemistry

Cyclopentene, a five-membered carbocyclic ring with a single double bond, serves as a fundamental structural motif in a vast array of organic compounds. fiveable.me Its derivatives are integral components of numerous natural products, including steroids, prostaglandins, and certain terpenes. The inherent ring strain and the reactivity of the double bond make cyclopentene and its derivatives versatile building blocks in organic synthesis. fiveable.me The functionalization of the cyclopentene ring allows for the construction of complex molecular architectures, making these compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. organic-chemistry.orgorganic-chemistry.org The stereochemical control in reactions involving cyclopentene derivatives is a key area of research, as the introduction of substituents can lead to the formation of multiple stereoisomers. acs.org

Scope and Objectives of Research on 3-Ethylidene-1-methylcyclopentene

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a detailed and scientifically accurate account of its synthesis, chemical properties, and spectroscopic characteristics. The research into this particular molecule is driven by the desire to understand the interplay between the endocyclic double bond of the cyclopentene ring and the exocyclic ethylidene group. This includes investigating how this structural arrangement influences the molecule's reactivity and spectroscopic behavior. The information presented is based on documented research findings and aims to serve as a comprehensive resource for chemists and researchers interested in cyclopentene derivatives and exocyclic alkenes.

Structure

3D Structure

Properties

CAS No. |

62338-00-5 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(3Z)-3-ethylidene-1-methylcyclopentene |

InChI |

InChI=1S/C8H12/c1-3-8-5-4-7(2)6-8/h3,6H,4-5H2,1-2H3/b8-3- |

InChI Key |

KNMRUIAIEAZNRY-BAQGIRSFSA-N |

Isomeric SMILES |

C/C=C\1/CCC(=C1)C |

Canonical SMILES |

CC=C1CCC(=C1)C |

Origin of Product |

United States |

Synthesis of 3 Ethylidene 1 Methylcyclopentene

While specific, detailed industrial-scale synthesis protocols for 3-Ethylidene-1-methylcyclopentene are not extensively documented in publicly available literature, its preparation can be conceptualized through established organic synthesis methodologies. Theoretical pathways can be inferred from the synthesis of analogous cyclopentene (B43876) derivatives.

One plausible, though not explicitly documented, approach could involve the adaptation of methods used for synthesizing substituted cyclopentenes. For instance, the synthesis of 1-methylcyclopentene (B36725) has been achieved through a two-step process involving the reaction of cyclopentanone (B42830) with methyllithium, followed by acid-catalyzed dehydration. A potential synthetic route to this compound could theoretically involve introducing the ethylidene group at the appropriate stage of a similar cyclization or functionalization sequence.

Another general strategy for the formation of cyclopentene derivatives involves intramolecular cyclization reactions. acs.org For example, a serendipitous one-step transformation of 5'-deoxy-5'-heteroarylsulfonylnucleosides into cyclopentene derivatives has been reported. acs.orgacs.org This type of reaction proceeds through a domino sequence initiated by deprotonation and subsequent elimination, leading to the formation of the cyclopentene ring. acs.orgacs.org While this specific example leads to more complex derivatives, the underlying principles of intramolecular cyclization could be adapted for the synthesis of simpler structures like this compound.

Furthermore, a process for preparing 1-methylcyclopentene involves the thermal reaction of cyclohexanol (B46403) or cyclohexene, where by-products such as 3-methylcyclopentene (B105217) and 4-methylcyclopentene (B168065) are recycled back into the reaction. google.com This highlights the potential for isomerization and the need for careful control of reaction conditions to achieve the desired isomer.

Reactivity and Mechanistic Investigations

Reaction Pathways Involving the Cyclopentene (B43876) Core

The cyclopentene ring contains a trisubstituted endocyclic double bond. The reactivity of this bond is a key aspect of the molecule's chemical character.

Electrophilic addition reactions to alkenes are fundamental transformations in organic chemistry. In the case of 3-ethylidene-1-methylcyclopentene, the addition of electrophiles to the endocyclic double bond is expected to follow Markovnikov's rule. msu.edu This principle states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, leading to the formation of the more stable carbocation intermediate. msu.edu

For the endocyclic double bond of this compound, the methyl group acts as an electron-donating group, which would stabilize an adjacent carbocation. Therefore, the addition of an electrophile (E⁺) would preferentially occur at the less substituted carbon of the double bond, leading to a tertiary carbocation intermediate. This intermediate would then be attacked by the nucleophile (Nu⁻) to give the final product.

Table 1: General Scheme for Electrophilic Addition

| Reactant | Reagent | Intermediate | Product |

| This compound | E-Nu | Tertiary Carbocation | Addition Product |

It is important to consider that the formation of carbocations can sometimes be accompanied by structural rearrangements, especially if a more stable carbocation can be formed through the shift of a neighboring alkyl group or hydrogen. msu.edu

Direct nucleophilic addition to an unactivated alkene, such as the endocyclic double bond in this compound, is generally not a favorable process. Alkenes are electron-rich species and thus tend to react with electrophiles rather than nucleophiles. For nucleophilic attack to occur on the cyclopentene ring, the ring would typically need to be activated by the presence of a strong electron-withdrawing group, which is not the case in this molecule.

The formation of substituted cyclopentenes, including structures analogous to this compound, can be achieved through elimination reactions of substituted cyclopentanes. According to Zaitsev's rule, in the elimination of HX from an alkyl halide, the more highly substituted alkene product is the major product. libretexts.org

To synthesize a precursor to this compound via an elimination reaction, one could envision starting with a di-substituted cyclopentane (B165970). For instance, the elimination of a leaving group from a suitably substituted cyclopentyl derivative could generate the endocyclic double bond. The choice of base and reaction conditions would be crucial in controlling the regioselectivity of the elimination to favor the desired isomer. libretexts.org

Reactivity of the Exocyclic Ethylidene Moiety

The exocyclic ethylidene group presents another site for chemical reactions, most notably cycloadditions.

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. youtube.com The ethylidene group of this compound can potentially participate in such reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.comyoutube.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org For this compound to act as a dienophile, its exocyclic double bond would react with a conjugated diene.

The reactivity of a dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups attached to the double bond. libretexts.org The ethylidene group in this compound is substituted with alkyl groups, which are electron-donating. This would suggest that it is not a highly reactive dienophile under normal conditions.

Table 2: General Diels-Alder Reaction Parameters

| Component | Role | Electronic Nature for Enhanced Reactivity |

| Diene | 4π electron system | Electron-donating groups |

| Dienophile | 2π electron system | Electron-withdrawing groups |

The stereochemistry of the Diels-Alder reaction is highly specific. The reaction proceeds via a concerted mechanism, and the stereochemistry of the dienophile is retained in the product. libretexts.org If the reaction were to occur, it would likely favor the formation of the endo product due to secondary orbital interactions, although steric hindrance can sometimes lead to the formation of the exo product. nih.gov It is also noteworthy that Diels-Alder reactions can be reversible at high temperatures in what is known as a retro-Diels-Alder reaction. masterorganicchemistry.com

Hydrogenation and Dehydrogenation Processes

Hydrogenation: The selective hydrogenation of one or both double bonds in this compound can lead to various saturated and partially saturated cyclopentane derivatives. Catalytic hydrogenation using transition metal catalysts such as platinum, palladium, or nickel is a common method for this transformation. khanacademy.org The hydrogenation of exocyclic double bonds can sometimes be achieved selectively in the presence of endocyclic double bonds, or vice-versa, depending on the catalyst and reaction conditions. For instance, the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters has been achieved with high enantioselectivity using iridium catalysts, leading to chiral allylic alcohols. rsc.org This suggests that selective hydrogenation of the exocyclic double bond in this compound is feasible. The addition of hydrogen typically occurs in a syn fashion, where both hydrogen atoms add to the same face of the double bond. khanacademy.org

Dehydrogenation: Dehydrogenation of this compound could potentially lead to the formation of aromatic compounds. This process would involve the removal of hydrogen atoms and subsequent rearrangement to form a more stable aromatic ring. While specific studies on the dehydrogenation of this compound are scarce, the dehydrogenation of substituted cyclopentenes and cyclohexenes to form aromatic systems is a known transformation, often requiring high temperatures and a catalyst.

Isomerization and Rearrangement Mechanisms

The double bonds in this compound can undergo isomerization under various conditions, leading to a mixture of isomers.

Acid-Catalyzed Isomerization: In the presence of an acid catalyst, the double bonds can migrate to form more stable isomers. For instance, the exocyclic double bond could isomerize into the ring to form a more substituted endocyclic double bond. Studies on related alkylidene cyclopentenones have shown that isomerization of the exocyclic double bond can occur under acidic conditions. researchgate.net

Thermal Rearrangements: Thermal sigmatropic rearrangements, such as researchgate.netnih.gov-hydride shifts, are also possible. In cyclopentadiene (B3395910) systems, researchgate.netnih.gov-hydride shifts are known to occur, where a hydrogen atom migrates across the five-membered ring. nih.govlibretexts.orgstereoelectronics.orgwikipedia.orgchemtube3d.com For this compound, a researchgate.netnih.gov-hydride shift could potentially lead to the formation of a conjugated diene system within the ring.

Reverse Cope Elimination Reactions

The Cope elimination is a thermal, intramolecular syn-elimination reaction of a tertiary amine N-oxide to form an alkene and a hydroxylamine (B1172632). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reverse of this reaction, the reverse Cope elimination, involves the addition of a hydroxylamine to an alkene to form an amine oxide. wikipedia.orgnih.govalfa-chemistry.comnih.govrsc.org This reaction is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of nitrogen-containing heterocycles. alfa-chemistry.com

An appropriately substituted derivative of this compound could undergo an intramolecular reverse Cope elimination. For example, if a hydroxylamine moiety were tethered to the cyclopentene ring, it could add across the exocyclic double bond to form a bicyclic amine oxide. The reaction proceeds through a five-membered cyclic transition state, and its feasibility is influenced by the length and flexibility of the tether connecting the hydroxylamine and the alkene. nih.gov

| Reaction | Reactant | Product | Key Features | Reference |

| Reverse Cope Elimination | Alkene with tethered hydroxylamine | Cyclic Amine Oxide | Intramolecular, forms C-N bond | nih.gov, alfa-chemistry.com |

Transition-Metal-Catalyzed Transformations

Transition metals play a pivotal role in activating and functionalizing the C-H and C=C bonds of this compound, enabling a wide array of synthetic transformations.

C-H Functionalization of Cyclopentene Derivatives

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Both rhodium and palladium catalysts have been extensively used for the C-H functionalization of alkenes and cyclic systems.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are known to activate allylic C-H bonds. chemrxiv.orgorganic-chemistry.org In this compound, the allylic C-H bonds adjacent to the endocyclic double bond are potential sites for functionalization. Rhodium(III)-catalyzed C-H activation has been successfully applied to cyclopentene derivatives for the synthesis of functionalized cyclopentenes. researchgate.net For instance, Rh(III)-catalyzed C-H activation/desymmetrization of diazabicycles provides a route to functionalized cyclopentenes. researchgate.net Furthermore, rhodium-catalyzed intermolecular enantioselective Alder-ene type reactions of cyclopentenes with alkynes have been developed. nih.gov

Palladium-Catalyzed C-H Arylation: Palladium catalysts are widely used for the arylation of C(sp²)-H and C(sp³)-H bonds. nih.govcam.ac.uk The C-H bonds on the cyclopentene ring and the ethylidene group of this compound could potentially be targeted for arylation. Palladium-catalyzed aerobic oxidative allylic C-H arylation of alkenes has been reported, offering a direct method to form allylic C-C bonds. rsc.org Additionally, palladium-catalyzed intramolecular α-C(sp³)-H arylations of cyclic carbonyl compounds have been well-documented. nih.gov

| Catalyst System | C-H Bond Type | Transformation | Reference |

| Rh(III) | Allylic C-H | Amination, Alkylation | chemrxiv.org, researchgate.net |

| Pd(II) | Allylic/Vinylic C-H | Arylation | nih.gov, rsc.org |

Coupling Reactions Involving this compound

The double bonds in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. iitk.ac.inorganic-chemistry.org The exocyclic double bond of this compound could react with an aryl or vinyl halide to introduce a new substituent at the terminal carbon of the ethylidene group. The Heck reaction of cyclic alkenes with aryl halides has been shown to be an effective method for forming C-C bonds. researchgate.net The regioselectivity of the addition to the double bond can be influenced by the catalyst and reaction conditions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgacs.org To utilize this compound in a Suzuki coupling, it would first need to be converted into a suitable derivative, such as a vinyl halide or a vinyl boronic ester. For example, hydroboration of the exocyclic double bond could provide a borane (B79455) intermediate that could then be coupled with a vinyl or aryl halide. Conversely, conversion of the ethylidene group to a vinyl halide would allow it to be coupled with an organoborane. The Suzuki-Miyaura coupling of vinyl boronic acids with vinyl halides is a well-established stereoselective reaction. nih.govrsc.org

| Reaction | Reactants | Catalyst | Product | Reference |

| Heck Reaction | This compound + Aryl/Vinyl Halide | Pd(0) | Substituted Alkene | researchgate.net, iitk.ac.in |

| Suzuki-Miyaura Coupling | Vinylboronic ester derivative of the compound + Aryl/Vinyl Halide | Pd(0) | Coupled Product | nih.gov, rsc.org |

Ring-Opening and Ring-Expansion Reactions

The reactivity of this compound, a substituted cyclic olefin, is influenced by the inherent ring strain of the five-membered ring and the presence of the exocyclic double bond. These structural features suggest the potential for this compound to undergo ring-opening and ring-expansion reactions, particularly under the influence of transition metal catalysts. While direct studies on this compound are not extensively documented, research on analogous vinyl- and alkylidene-substituted cycloalkanes provides significant insight into the plausible mechanistic pathways.

Transition metal-catalyzed reactions of vinylcycloalkanes often proceed through the formation of a metallacyclic intermediate. For instance, in rhodium-catalyzed reactions of allenylcyclopentane-alkynes, the process is initiated by an oxidative cyclization to form a key rhodacycle intermediate. nih.govacs.org This intermediate can then undergo different reaction pathways, such as β-carbon elimination leading to ring-expanded products or reductive elimination. nih.govacs.org A similar activation of the endocyclic double bond or the ethylidene group of this compound by a transition metal could initiate such transformations.

One potential pathway for ring expansion involves a 1,2-vinyl shift mechanism. Studies on cyclobut-2-enylmethyl cations have demonstrated that they can undergo regiospecific and highly stereoselective ring expansions to yield cyclopentene derivatives. rsc.org A related pathway for this compound could involve the formation of a cationic intermediate, prompted by a Lewis acid or a metal catalyst, which could then rearrange to a larger ring system, such as a six- or seven-membered ring.

Furthermore, metal-free ring expansion methodologies have been developed for related systems. For example, the treatment of 1-vinylcycloalkanols with a hypervalent iodine reagent can lead to the formation of seven-membered carbocycles and heterocycles. acs.org While this compound is not a vinylcycloalkanol, this illustrates that ring expansion is a feasible transformation for vinyl-substituted cyclic systems under appropriate conditions.

Ring-opening metathesis polymerization (ROMP) is another pertinent reaction class. The polymerization of cyclopentene, driven by the relief of ring strain, is well-established. rsc.org The substituents on the cyclopentene ring, such as the ethylidene and methyl groups in the target molecule, would be expected to influence the thermodynamics and kinetics of polymerization.

Stereochemical Aspects in Synthesis and Reactivity

Stereoselective Synthesis of 3-Ethylidene-1-methylcyclopentene and Chiral Derivatives

The creation of specific stereoisomers of this compound requires precise control over the synthetic route. This involves managing the geometry of both the internal and external double bonds and, when necessary, establishing specific stereocenters on the cyclopentene (B43876) ring.

The structure of this compound features two distinct double bonds, each with potential for stereoisomerism.

Endocyclic Double Bond: The double bond within the five-membered ring is conformationally restricted. Due to significant ring strain, small cycloalkenes like cyclopentene cannot accommodate a trans configuration. masterorganicchemistry.com Consequently, the endocyclic double bond in this compound is invariably in the cis (or Z) configuration.

Exocyclic Double Bond: The ethylidene group (=CH-CH₃) attached to the ring can exist as two different geometric isomers, (E) and (Z). The IUPAC name for the most commonly referenced isomer is (3E)-3-ethylidene-1-methylcyclopentene, which indicates that the priority groups on the double bond are on opposite sides. nih.govnist.gov Control of this E/Z stereochemistry is a key challenge in the synthesis, often influenced by the reaction mechanism (e.g., Wittig reaction or Horner-Wadsworth-Emmons olefination) and the specific reagents and conditions used. The E/Z nomenclature is the standard IUPAC-approved system for unambiguously describing the absolute configuration of all alkenes capable of geometric isomerism. masterorganicchemistry.com

Creating enantiomerically pure or enriched cyclopentene frameworks is a cornerstone of modern organic synthesis. These chiral scaffolds can then be elaborated into target molecules like derivatives of this compound. Key strategies include the use of chiral catalysts and chiral auxiliaries.

Chiral catalysts create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful tools for the asymmetric synthesis of cyclopentene derivatives. researchgate.net One effective strategy is the catalytic asymmetric desymmetrization of prochiral starting materials like cyclopentene-1,3-diones. For instance, a chiral NHC can catalyze a cascade reaction with an enal, leading to highly functionalized chiral 1,3-indandione (B147059) derivatives with excellent enantioselectivities. researchgate.net Similarly, chiral phosphoric acid catalysts like H8-TRIP have been successfully used in the desymmetrization of cyclopentene-1,3-diones through a formal diaza-ene reaction, yielding chiral cyclopentane (B165970) products with high diastereo- and enantioselectivities. rsc.org

Transition Metal Catalysis: Chiral-at-metal complexes, where the chirality resides at the metal center itself, offer another avenue for asymmetric catalysis. Chiral rhodium(III) complexes, for example, have been employed in enantioselective cyclopropanation reactions. researchgate.netorganic-chemistry.org Although the product is a cyclopropane, the principle of using a chiral metal complex to control the stereochemistry of ring formation is broadly applicable. These catalysts orchestrate the approach of the reactants, leading to high enantio- and diastereoselectivity in the formation of cyclic products. organic-chemistry.org The success of these reactions often relies on weak, non-covalent interactions between the catalyst and the substrate. organic-chemistry.org

Table 1: Examples of Chiral Catalyst Approaches for Cyclopentene Scaffolds

| Catalytic Strategy | Catalyst Type | Substrate Example | Reaction Type | Outcome |

|---|---|---|---|---|

| Organocatalysis | Chiral N-Heterocyclic Carbene (NHC) | Cyclopentene-1,3-dione | Cascade Asymmetric Desymmetrization | Chiral 1,3-Indandione Derivatives researchgate.net |

| Organocatalysis | Chiral Phosphoric Acid (H8-TRIP) | Cyclopentene-1,3-dione | Asymmetric Desymmetrization (Diaza-ene) | Chiral Cyclopentane 1,3-diones rsc.org |

Note: The rhodium-catalyzed reaction produces cyclopropanes, but illustrates the principle of chiral transition metal catalysis for ring formation.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereochemistry has been set, the auxiliary is removed and can often be recovered for reuse. This is a reliable and versatile method frequently used in the early stages of drug development. wikipedia.org

Commonly used auxiliaries include Evans oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org In the context of synthesizing a chiral cyclopentene scaffold, an achiral cyclopentenone precursor could be reacted with a chiral auxiliary to form a covalent adduct. Subsequent reactions, such as alkylation or conjugate addition to the double bond, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched cyclopentane or cyclopentene product.

Asymmetric Synthesis of Cyclopentene-Based Scaffolds

Diastereoselective and Enantioselective Transformations

Once a chiral cyclopentene scaffold is synthesized, it can undergo further transformations where its existing stereochemistry directs the formation of new stereocenters.

Cycloaddition reactions are powerful methods for constructing complex cyclic systems. When a chiral cyclopentene derivative is used, its inherent chirality can influence the stereochemical outcome of the cycloaddition.

A prominent example is the [3+2] cycloaddition, which has been studied in detail using Molecular Electron Density Theory (MEDT). rsc.org These studies help to understand and predict the regio- and stereoselectivity of such reactions. For the cycloaddition between a nitrone and an alkene, four potential pathways (ortho/meta regioselectivity and endo/exo stereoselectivity) can be analyzed. rsc.org The analysis reveals that the reaction proceeds through a one-step, asynchronous mechanism, with activation energies determining the favored product. This theoretical framework allows chemists to select reactants and conditions to achieve high stereocontrol, often resulting in a single major stereoisomer. rsc.org

Intramolecular 1,3-dipolar cycloadditions are also used to create complex, fused polycyclic systems from simpler cyclopentane precursors in a stereocontrolled manner. nih.gov For instance, reacting a dihydropyrrole α-ketoester with a hydrazine (B178648) derivative can generate an intermediate azomethine imine that undergoes an intramolecular cycloaddition, forming a triazacyclopenta[cd]pentalene core with defined stereochemistry. nih.gov This demonstrates how stereochemistry designed into a cyclopentene-based starting material can be transferred to a more complex product.

Table 2: Stereochemical Control in a [3+2] Cycloaddition Reaction

| Reaction Pathway | Selectivity Type | Relative Gibbs Free Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Ortho-endo | Regio- and Stereoselective | 13.92 | Kinetically favored product |

| Ortho-exo | Regio- and Stereoselective | 15.65 | Minor product |

| Meta-endo | Regio- and Stereoselective | 21.01 | Disfavored pathway |

Data adapted from a theoretical study on the cycloaddition of N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene, illustrating the principles of stereocontrol. rsc.org

Stereospecificity in Elimination and Rearrangement Reactions

The stereochemical course of elimination and rearrangement reactions is highly dependent on the spatial arrangement of the participating atoms and orbitals. In derivatives of this compound, the inherent chirality and the fixed geometry of the ring system lead to a high degree of stereospecificity.

Elimination Reactions:

Elimination reactions, particularly the E2 mechanism, are well-known for their strict stereochemical requirements. The reaction proceeds through a transition state where the leaving group and the abstracted proton are in an anti-periplanar or, less commonly, a syn-periplanar arrangement. In the context of a substituted cyclopentene ring, the conformational rigidity often dictates which protons are accessible for an anti-periplanar alignment with a given leaving group.

For a hypothetical derivative of this compound, such as one bearing a leaving group on the cyclopentane ring, the stereospecificity of an E2 elimination would be pronounced. The relative stereochemistry of the leaving group and the neighboring protons would determine the feasibility of the elimination and the geometry of the resulting double bond. For instance, if a leaving group is introduced at the C5 position, its stereochemical orientation (α or β) will determine which of the C4 protons can be eliminated, thus controlling the regioselectivity and stereoselectivity of the newly formed double bond within the ring.

Rearrangement Reactions:

Pericyclic reactions, such as the Cope and Claisen rearrangements, are governed by the principles of orbital symmetry, leading to highly stereospecific outcomes.

Cope Rearrangement: The Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. wikipedia.org For a derivative of this compound that incorporates a 1,5-diene moiety, the reaction would proceed through a highly ordered, chair-like or boat-like transition state. The stereochemistry of the substituents on the cyclopentene ring would direct the facial selectivity of the rearrangement, leading to a product with a predictable stereochemical configuration. The concerted nature of this pericyclic reaction ensures that the stereochemical information from the starting material is transferred to the product with high fidelity. wikipedia.org

Claisen Rearrangement: The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org If a derivative of this compound were prepared to contain an allyl ether functionality, its rearrangement would also be stereospecific. The reaction proceeds through a concerted, chair-like transition state, and the stereochemistry of the final product, a γ,δ-unsaturated carbonyl compound, is directly determined by the stereochemistry of the starting material. wikipedia.orgorganic-chemistry.org The rigid cyclopentene framework would further constrain the transition state geometry, potentially enhancing the stereoselectivity of the rearrangement.

The following table summarizes the key stereochemical requirements for these reactions:

| Reaction Type | Key Stereochemical Requirement | Typical Transition State |

| E2 Elimination | Anti-periplanar alignment of H and leaving group | - |

| Cope Rearrangement | Suprafacial overlap of orbitals | Chair-like or Boat-like |

| Claisen Rearrangement | Suprafacial overlap of orbitals | Chair-like |

Asymmetric Induction in Functionalization Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a reaction, influenced by a chiral feature in the substrate, reagent, or catalyst. In functionalization reactions of this compound, the existing stereocenter at C1 and the geometric isomerism of the ethylidene group can exert significant stereocontrol.

When a prochiral center is created during a functionalization reaction, the chiral environment of the this compound molecule can lead to diastereoselectivity. For example, in the epoxidation of the endocyclic double bond, the oxidizing agent would preferentially attack one face of the double bond over the other, guided by the steric hindrance imposed by the methyl group at C1 and the ethylidene group at C3. The resulting epoxide would have a specific stereochemical relationship with the existing stereocenter.

Similarly, in reactions involving the exocyclic double bond, the approach of a reagent would be influenced by the stereochemistry of the cyclopentene ring. For instance, a hydroboration-oxidation reaction of the ethylidene group would likely show a preference for the addition of the borane (B79455) from the less hindered face of the double bond, leading to a diastereomeric excess of one alcohol product over the other.

The use of chiral catalysts can further enhance the stereoselectivity of functionalization reactions, a process known as asymmetric catalysis. For instance, a chiral hydrogenation catalyst could be employed to reduce the exocyclic double bond with high enantioselectivity, leading to the formation of a new stereocenter with a specific configuration.

The table below provides hypothetical examples of asymmetric induction in the functionalization of this compound:

| Reaction | Reagent | Expected Stereochemical Outcome |

| Epoxidation | m-CPBA | Diastereoselective formation of epoxide |

| Hydroboration-Oxidation | BH3, then H2O2, NaOH | Diastereoselective formation of alcohol |

| Asymmetric Hydrogenation | H2, Chiral Catalyst | Enantioselective formation of a new stereocenter |

Computational and Theoretical Studies

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical calculations are powerful tools for elucidating the intricacies of chemical structures and reactions. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict molecular geometries, energies, and spectroscopic properties with high accuracy.

Investigation of Reaction Mechanisms and Transition States

While no specific studies on the reaction mechanisms involving 3-Ethylidene-1-methylcyclopentene were found, computational chemistry is instrumental in mapping the potential energy surfaces of reactions such as pericyclic reactions (electrocyclizations, cycloadditions, and sigmatropic rearrangements) and thermal isomerizations. For a molecule like this compound, which possesses a conjugated diene system within a cyclopentene (B43876) ring, such reactions would be of significant interest. A theoretical investigation would involve locating the transition state structures for potential reactions, which are the saddle points on the potential energy surface connecting reactants to products. The geometry and energetic properties of these transition states are crucial for understanding the reaction's feasibility and stereochemical outcome.

Energetic Profiles and Reaction Barriers

The determination of energetic profiles and reaction barriers is a key outcome of quantum mechanical calculations. This involves calculating the relative energies of reactants, intermediates, transition states, and products. The activation energy, or reaction barrier, which is the energy difference between the reactant and the transition state, is a critical parameter for predicting reaction rates. For this compound, one could hypothesize several isomerization or rearrangement pathways. A computational study would quantify the energy barriers for these pathways, thereby identifying the most likely transformations under specific conditions (e.g., thermal or photochemical).

Analysis of Intermediates

Computational studies are also vital for identifying and characterizing reaction intermediates. These are transient species that exist for a short duration during a chemical transformation. For reactions involving this compound, intermediates could include radicals, carbanions, or carbocations, depending on the reaction conditions. Quantum mechanical calculations can provide insights into the electronic structure, stability, and subsequent reactivity of these fleeting species.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that explains chemical reactivity based on the analysis of the electron density distribution in a molecule.

Electron Density Analysis in Reactivity

Within the MEDT framework, the reactivity of a molecule is understood by analyzing the changes in electron density along a reaction coordinate. For this compound, an MEDT study would involve analyzing conceptual DFT descriptors such as the electrophilicity and nucleophilicity indices to predict its behavior in polar reactions. The analysis of the electron localization function (ELF) would provide a detailed picture of the bonding changes during a reaction, helping to classify the mechanism as, for example, a concerted pericyclic process or a stepwise ionic reaction.

Characterization of Bonding and Electronic Structure

MEDT provides powerful tools for characterizing the bonding and electronic structure of molecules. An analysis of the electron density of this compound would reveal the nature of its chemical bonds, including the degree of delocalization in its conjugated π-system. This would offer a more nuanced understanding of its structure and inherent reactivity beyond simple Lewis structures.

Data Tables

Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the outcomes of chemical reactions. These studies typically involve calculating the energies of reactants, transition states, and products to determine reaction pathways and predict selectivity.

Regioselectivity Predictions

For a molecule like this compound, which possesses two distinct double bonds, regioselectivity is a key question in addition reactions. Computational models could predict whether an electrophile would preferentially attack the endocyclic (within the ring) or exocyclic (the ethylidene group) double bond. This prediction would be based on calculations of the electron density and the stability of the resulting carbocation intermediates. A higher electron density on one of the double bonds would suggest it is more nucleophilic and thus more likely to be the site of initial attack by an electrophile.

Role of Electronic and Steric Effects

The reactivity and selectivity of this compound are governed by a combination of electronic and steric effects.

Electronic Effects: The methyl group at the C1 position is an electron-donating group, which increases the electron density of the endocyclic double bond, potentially making it more reactive towards electrophiles. The conjugated system allows for delocalization of electron density, which also influences the reactivity of both double bonds.

Steric Effects: The methyl group also introduces steric hindrance, which could block the approach of reagents to one face of the endocyclic double bond. The ethylidene group itself presents a certain steric profile that would influence the approach to the exocyclic double bond.

Computational studies would be able to disentangle these effects by calculating parameters such as electrostatic potential maps to visualize electron-rich and electron-poor regions, and by modeling the steric clash between the substrate and the incoming reagent in different transition state geometries.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Ethylidene-1-methylcyclopentene. While comprehensive experimental NMR data for this specific compound is not widely available in public databases, predictions based on its structure and comparison with similar compounds, such as 1-methylcyclopentene (B36725), allow for a theoretical characterization. vulcanchem.com

¹H NMR for Proton Environment and Stereochemistry

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of each proton, their connectivity, and the stereochemistry of the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the double bonds and the alkyl substituents.

Vinyl Protons: The proton on the cyclopentene (B43876) ring (at C2) is expected to resonate in the downfield region, characteristic of vinylic protons. The proton of the ethylidene group (=CH-CH₃) would also appear in this region, with its specific shift influenced by its position relative to the ring.

Allylic Protons: The protons on the carbon atoms adjacent to the double bonds (at C5 and the ethylidene methyl group) will show distinct signals. The CH₂ group within the ring (at C4 and C5) would likely appear as multiplets due to coupling with neighboring protons.

Methyl Protons: The methyl group attached to the cyclopentene ring (at C1) and the methyl group of the ethylidene moiety are expected to produce singlet or doublet signals, respectively, in the upfield region of the spectrum.

A detailed analysis of the coupling constants (J-values) between adjacent protons would further elucidate the connectivity and dihedral angles, providing insights into the molecule's conformation. The stereochemistry of the ethylidene group (E/Z isomerism) significantly impacts the chemical shifts of the vinylic and allylic protons, with the (E)-isomer being the specified configuration.

Table 1: Predicted ¹H NMR Chemical Shifts for (3E)-3-Ethylidene-1-methylcyclopentene

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic H (on ring) | 5.0 - 5.5 | Multiplet |

| Vinylic H (ethylidene) | 5.0 - 5.5 | Multiplet |

| Allylic CH₂ (ring) | 2.0 - 2.5 | Multiplet |

| Allylic CH₃ (on ring) | ~1.7 | Singlet |

| Ethylidene CH₃ | 1.5 - 2.0 | Doublet |

Note: These are predicted values and should be confirmed by experimental data. vulcanchem.com

¹³C NMR for Carbon Skeleton and Functional Groups

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., sp², sp³, quaternary).

Olefinic Carbons: The four sp² hybridized carbon atoms of the two double bonds (C1, C2, C3, and the exocyclic ethylidene carbon) are expected to resonate in the downfield region of the spectrum, typically between 100 and 150 ppm.

Aliphatic Carbons: The sp³ hybridized carbons of the cyclopentene ring (C4 and C5) and the two methyl groups will appear in the upfield region.

The specific chemical shifts provide a fingerprint of the carbon framework and confirm the presence and nature of the functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3E)-3-Ethylidene-1-methylcyclopentene

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Quaternary, C=) | Downfield |

| C2 (=CH) | Downfield |

| C3 (Quaternary, C=) | Downfield |

| C4 (CH₂) | Upfield |

| C5 (CH₂) | Upfield |

| C (Ethylidene, =CH) | Downfield |

| CH₃ (on C1) | Upfield |

| CH₃ (Ethylidene) | Upfield |

Note: These are predicted values and should be confirmed by experimental data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to trace the connectivity of the proton network within the cyclopentene ring and the ethylidene group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments identified by COSY and HSQC. For instance, correlations from the methyl protons to the olefinic carbons would confirm their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry, such as confirming the (E)-configuration of the ethylidene double bond by observing spatial proximity between the ethylidene methyl group and the ring protons.

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful tool for studying the kinetics and mechanisms of chemical reactions in real-time. For instance, it could be employed to monitor the isomerization of related terpenes or the synthesis of this compound itself. researchgate.net By acquiring NMR spectra at regular intervals during a reaction, it is possible to identify and quantify the starting materials, intermediates, products, and byproducts, thus providing valuable mechanistic insights. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. With a molecular formula of C₈H₁₂, the exact mass of the molecule can be determined with high accuracy using high-resolution mass spectrometry.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern, which results from the cleavage of the molecular ion into smaller, charged fragments, provides a fingerprint that can be used for identification. The fragmentation of this compound would likely involve the loss of methyl and ethyl groups, as well as characteristic cleavages of the cyclopentene ring.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| 108 | Molecular Ion (M⁺) |

| 93 | [M - CH₃]⁺ |

| 79 | [M - C₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

C=C Stretching: The presence of the two double bonds (one endocyclic and one exocyclic) would give rise to characteristic C=C stretching vibrations in the region of 1640-1680 cm⁻¹.

C-H Stretching: The C-H bonds of the vinyl, alkyl, and methyl groups will show stretching vibrations. The sp² C-H stretching of the double bonds will appear above 3000 cm⁻¹, while the sp³ C-H stretching of the aliphatic parts of the molecule will be observed just below 3000 cm⁻¹.

C-H Bending: The C-H bending vibrations (scissoring, rocking, wagging, and twisting) provide further structural information and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H Stretch | sp² C-H (Olefinic) |

| < 3000 | C-H Stretch | sp³ C-H (Alkyl) |

| 1640 - 1680 | C=C Stretch | Alkene |

| ~1450 | C-H Bend | CH₂, CH₃ |

Note: These are predicted values and should be confirmed by experimental data. vulcanchem.com

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern. This pattern is then mathematically analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined with high precision.

For analogous cyclopentene derivatives, X-ray diffraction analysis has been successfully employed to confirm their molecular structures. researchgate.net For instance, studies on substituted cyclopentenones have detailed the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecule's solid-state conformation. researchgate.net In the case of cyclopent-2-enyltriphenyltin, the crystal structure revealed the presence of two independent molecules in the asymmetric unit and provided detailed information on bond lengths and angles within the cyclopentenyl ring.

Table 1: Representative Crystal Data for a Substituted Cyclopentenone Derivative researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₇H₁₂Cl₂O₂ |

| Formula Weight | 319.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 18.4567 (9) |

| c (Å) | 8.2345 (4) |

| β (°) | 109.876 (2) |

| Volume (ų) | 1445.6 (1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.465 |

This table presents representative data for a related compound to illustrate the outputs of an X-ray crystallographic study and is not the actual data for this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the rigorous assessment of its purity. The choice of technique primarily depends on the volatility and polarity of the compound and its potential isomers or impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. nist.govnist.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for definitive identification of the compound and any co-eluting impurities. mdpi.comnih.gov The National Institute of Standards and Technology (NIST) has documented the availability of gas chromatography data for this compound. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) is another versatile technique used for the separation and purification of compounds. walshmedicalmedia.com HPLC is particularly useful for separating isomers or less volatile compounds that are not amenable to GC. chromforum.org In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase, the separation of closely related compounds can be optimized. rsc.orgrsc.org For instance, different isomers can exhibit different retention times on a C8 or C18 column due to subtle differences in their hydrophobicity and interaction with the stationary phase. chromforum.org The use of a photodiode array (PDA) detector can provide spectral information that aids in peak identification and purity assessment. walshmedicalmedia.com

Table 2: Illustrative Chromatographic Conditions for the Analysis of Cyclopentene Derivatives

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Capillary column (e.g., DB-5ms) | Reverse-phase (e.g., C18, 5 µm) |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water gradient |

| Detector | Mass Spectrometer (MS) | Photodiode Array (PDA) |

| Typical Application | Purity assessment, identification of volatile impurities | Separation of isomers, purification |

This table provides typical conditions based on the analysis of similar compounds and serves as a general guideline.

The combination of these chromatographic methods ensures that this compound can be effectively isolated and its purity accurately determined, which is crucial for its reliable use in further research and applications.

Potential Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The cyclopentene (B43876) core is a common motif in numerous natural products and biologically active molecules. nih.gov Substituted cyclopentenes, like 3-ethylidene-1-methylcyclopentene, could serve as valuable intermediates in the synthesis of these complex targets. nih.gov The presence of two distinct double bonds offers opportunities for selective chemical modifications.

For instance, the endocyclic double bond could undergo reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation, leading to the introduction of new functional groups on the cyclopentane (B165970) ring. The exocyclic ethylidene group provides a handle for other transformations, such as ozonolysis to a ketone or various addition reactions. The ability to selectively react one double bond over the other would be a key aspect of its utility as a synthetic building block.

While no specific total syntheses employing this compound are reported, the general importance of functionalized cyclopentenes in the synthesis of complex molecules is well-established. nih.govbeilstein-journals.org

Precursor for Advanced Organic Materials

The development of novel organic materials with tailored electronic and optical properties is a significant area of research. While there is no specific literature on the use of this compound for this purpose, its conjugated diene system suggests potential, in principle, for applications in organic electronics. Conjugated polymers, for example, are known for their conductive or semi-conductive properties. wikipedia.org

Theoretically, polymers derived from this compound could exhibit interesting electronic behavior. However, without experimental data, this remains a speculative application. The synthesis of such materials would likely involve polymerization or copolymerization through one or both of its double bonds.

Role in Polymerization and Copolymerization Processes

The presence of two olefinic sites makes this compound a potential monomer for various polymerization and copolymerization reactions.

Cyclo-olefin copolymers (COCs) are a class of amorphous thermoplastics known for their excellent optical clarity, high glass transition temperature, and low moisture absorption. mtroyal.caresearchgate.net They are typically produced by the copolymerization of a cyclic olefin with an acyclic olefin, most commonly ethylene (B1197577). mtroyal.caresearchgate.netsrij.or.jp Various cyclic olefins, including norbornene and substituted cyclopentenes, have been used in the synthesis of COCs. rsc.orgrsc.orgacs.orgacs.org

Theoretically, this compound could be incorporated into a polymer chain with ethylene or other α-olefins using transition metal catalysts, such as metallocenes. acs.orgacs.orggoogle.com The resulting copolymer would possess cyclopentane rings as part of its backbone. The properties of such a COC would be influenced by the concentration of the this compound units and the specific polymerization conditions. The ethylidene group might also offer a site for post-polymerization modification.

Table 1: Potential Influence of this compound on COC Properties (Theoretical)

| Property | Potential Influence of this compound Incorporation |

| Glass Transition Temperature (Tg) | Likely to increase Tg due to the bulky, rigid cyclopentane ring. |

| Optical Transparency | Could maintain high transparency typical of amorphous COCs. |

| Chemical Resistance | The hydrocarbon nature would likely impart good resistance to polar solvents. |

| Reactivity | The pendant ethylidene group could provide a site for cross-linking or functionalization. |

Alternating stereospecific copolymerization is a powerful method to create polymers with highly regular microstructures and, consequently, well-defined properties. The alternating copolymerization of cyclic olefins with ethylene has been achieved using specific catalyst systems. researchgate.net For example, the alternating copolymerization of cyclopentene and ethylene can be achieved with certain metallocene catalysts. researchgate.net

In a hypothetical scenario, this compound could undergo alternating copolymerization with ethylene. The stereochemistry of the resulting polymer would be controlled by the catalyst used. A stereospecific catalyst could potentially lead to an isotactic or syndiotactic arrangement of the cyclopentane units along the polymer chain. The exocyclic double bond of the ethylidene group might either remain as a pendant group or participate in further reactions, depending on the polymerization conditions.

Table 2: Potential Catalyst Systems for Copolymerization of this compound

| Catalyst Type | Potential Polymerization Outcome |

| Metallocene Catalysts | Could facilitate copolymerization with ethylene to form COCs. acs.orgacs.orggoogle.com |

| Late Transition Metal Catalysts | Might allow for the synthesis of polymers with different microstructures. |

| Ziegler-Natta Catalysts | Could potentially polymerize the olefinic bonds, though selectivity might be an issue. |

Q & A

Basic: What experimental techniques are recommended for structural elucidation of 3-Ethylidene-1-methylcyclopentene?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. Compare chemical shifts with similar cyclopentene derivatives (e.g., ethylcyclopentenolone in ) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate purity and molecular weight. Reference protocols from cyclopentanone derivatives in .

- Infrared Spectroscopy (IR): Identify characteristic alkene (C=C) and alkylidene stretching vibrations. Cross-reference with spectral libraries for analogous compounds .

Basic: How can researchers optimize synthetic routes for this compound?

Methodological Answer:

- Catalytic Cyclization: Explore transition-metal-catalyzed cyclization of dienes, as demonstrated for related bicyclic terpenes ( ) .

- Isomerization Control: Adjust reaction conditions (temperature, solvent polarity) to favor the ethylidene isomer over competing products. Monitor progress via GC-MS .

- Yield Improvement: Use kinetic studies to identify rate-limiting steps. For example, highlights techniques for hydrocarbon synthesis via fungal pathways, which may inspire biogenic approaches .

Advanced: What computational strategies resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Model intermediates and transition states to compare competing pathways (e.g., [4+2] cycloaddition vs. electrophilic addition). Validate with experimental kinetics .

- Data Reconciliation: Apply statistical tools (e.g., principal component analysis) to harmonize conflicting kinetic data from literature. Reference ’s guidelines for systematic literature synthesis .

- Mechanistic Probes: Introduce isotopic labeling (e.g., ²H or ¹³C) to track regioselectivity, as suggested in for analogous alkenes .

Advanced: How should researchers assess the biological interactions of this compound?

Methodological Answer:

- In Silico Screening: Use molecular docking to predict binding affinities with enzymes or receptors. Compare with structurally similar flavoring agents ( ) .

- Toxicity Profiling: Follow the QRA2 framework () for skin sensitization risk assessment. Conduct murine local lymph node assays if computational predictions indicate hazards .

- Metabolic Studies: Employ LC-MS/MS to identify metabolites in vitro. Reference protocols from ’s work on chloroalkenes .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to minimize inhalation exposure, per safety guidelines in .

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles, as recommended for cyclopentenones in .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrophobicity .

Advanced: How can researchers address discrepancies in reported physicochemical properties of this compound?

Methodological Answer:

- Standardized Measurements: Replicate density and boiling point determinations under controlled conditions (e.g., ’s predicted vs. experimental values) .

- Interlaboratory Comparisons: Collaborate with multiple labs to validate data, following ’s synthesis criteria .

- Error Analysis: Quantify instrumental uncertainties (e.g., GC-MS calibration drift) using methods from ’s purity assessments .

Advanced: What role does this compound play in natural product biosynthesis?

Methodological Answer:

- Fungal Pathway Analysis: Investigate endophytic fungi (e.g., methods in ) for homologous terpene synthases that could produce ethylidene derivatives .

- Isotopic Tracing: Feed ¹³C-labeled precursors to microbial cultures and track incorporation into the cyclopentene ring via NMR .

- Comparative Genomics: Use BLASTp to identify conserved domains in enzymes from related pathways (e.g., bicyclic monoterpenes in ) .

Basic: What are the key literature gaps in the study of this compound?

Methodological Answer:

- Mechanistic Studies: Limited data on photochemical reactivity (e.g., [2+2] cycloadditions) compared to other alkenes () .

- Ecotoxicology: No QSAR models exist for aquatic toxicity, unlike fragrances in .

- Biological Activity: Unexplored interactions with mammalian enzymes, despite structural similarity to flavoring agents in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.